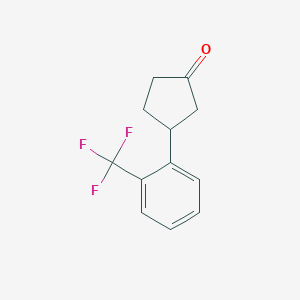
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their presence in nucleic acids. This compound features a pyrimidine ring substituted with a methyl group and a propenol side chain, which gives it unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-methylpyrimidine-5-carbaldehyde with propenol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-methylpyrimidine: Lacks the propenol side chain, resulting in different chemical properties.
3-(2-methylpyrimidin-5-yl)propanoic acid: Contains a carboxylic acid group instead of a propenol side chain.
5-methylpyrimidine-2-carbaldehyde: Features an aldehyde group instead of a propenol side chain.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H10N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-3,5-6,11H,4H2,1H3/b3-2+ |
InChIキー |
UDARCABNXUWGGP-NSCUHMNNSA-N |
異性体SMILES |
CC1=NC=C(C=N1)/C=C/CO |
正規SMILES |
CC1=NC=C(C=N1)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


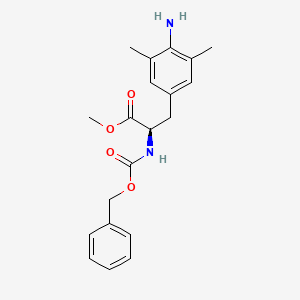
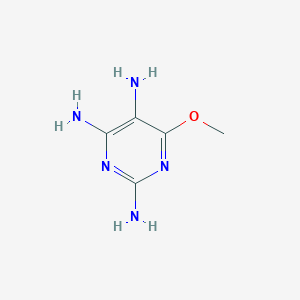
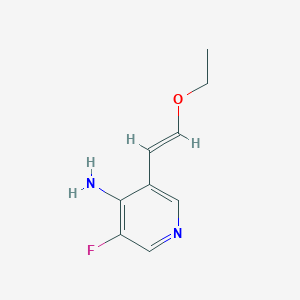
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)
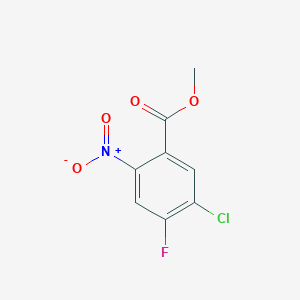

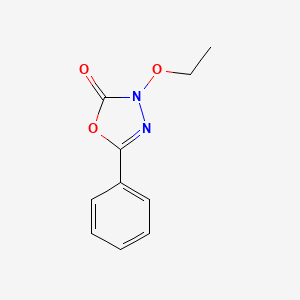
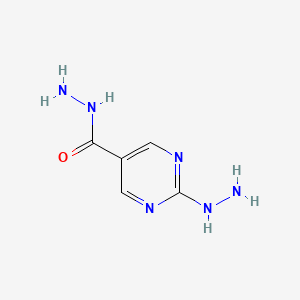
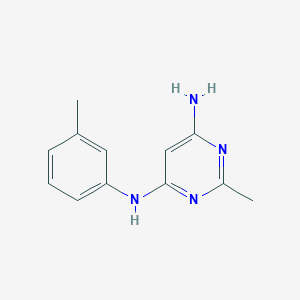

![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
